![molecular formula C11H16O3 B13176511 Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound falls under the category of bicyclo[4.1.0]heptanes, which are known for their strained ring systems and potential for diverse chemical reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process often uses catalysts such as platinum (II) or gold (I) to facilitate the formation of the bicyclo[4.1.0]heptane core . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives may lead to new therapeutic agents with unique modes of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The strained ring system of the bicyclo[4.1.0]heptane core can undergo ring-opening reactions, which release energy and drive further chemical transformations . These reactions can be catalyzed by metal species, which coordinate to the double bond within the skeleton and facilitate the ring-opening process .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the spiro and carboxylate groups.
Bicyclo[2.2.1]heptane: Known for its use in various organic synthesis reactions.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic effects.
Uniqueness
Methyl 3’-methylspiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
methyl 2'-methylspiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)5-3-4-7-6-8(7)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LOEXATWOAKOMAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(O1)CCCC3C2C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


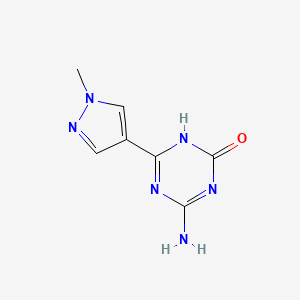
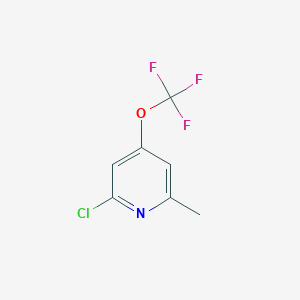
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
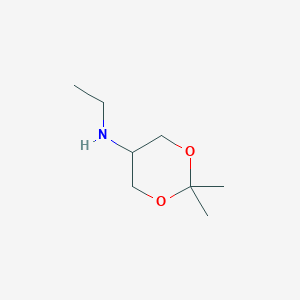
![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

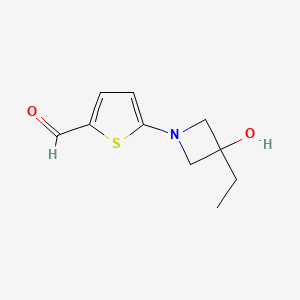
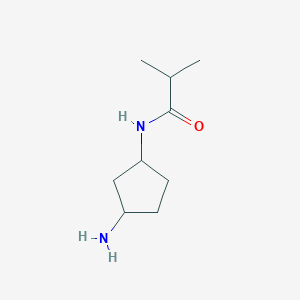
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
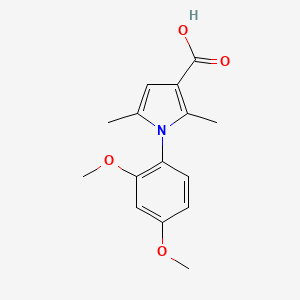

![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
